Product packaging for Benzoic acid;3-ethylpentan-3-ol(Cat. No.:CAS No. 23293-74-5)

Benzoic acid;3-ethylpentan-3-ol

Cat. No.: B14713383
CAS No.: 23293-74-5
M. Wt: 238.32 g/mol
InChI Key: SNHYSAUFSOQKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzoic Acid as a Fundamental Aromatic Carboxylic Acid in Contemporary Chemical Science

Benzoic acid (C₆H₅COOH) stands as the most basic representative of the aromatic carboxylic acids, a group of organic compounds characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring. utrgv.edu This structural arrangement confers a unique combination of aromaticity and acidity, making benzoic acid a cornerstone compound in organic chemistry. nih.gov It appears as a white, crystalline solid and is found naturally in various plants, such as in gum benzoin, which was its historical source. numberanalytics.com Industrially, it is primarily synthesized through the partial oxidation of toluene (B28343) in the presence of air, a method that has replaced older techniques to avoid chlorinated byproducts. wiley.com

The chemical behavior of benzoic acid is dictated by two main features: the acidic carboxyl group and the stable aromatic ring. The carboxyl group can undergo typical reactions such as deprotonation to form benzoate (B1203000) salts, and esterification with alcohols to produce esters. utrgv.edu The benzene ring can participate in electrophilic aromatic substitution reactions, with the carboxyl group acting as a meta-directing deactivator. nih.gov Benzoic acid's acidity is slightly stronger than that of its non-aromatic counterpart, cyclohexanecarboxylic acid, a result of the electronic influence of the sp² hybridized carbons of the benzene ring. nih.gov

Its utility is widespread, serving as a precursor in the synthesis of numerous other chemicals. tandfonline.com A significant portion of commercially produced benzoic acid is converted into phenol (B47542) and caprolactam. wiley.com It is also widely used as a food preservative (E210) and in its salt form (sodium benzoate) because it effectively inhibits the growth of mold, yeast, and some bacteria under acidic conditions. utrgv.eduwiley.com Furthermore, benzoic acid is a key ingredient in the manufacturing of dyes, plasticizers, perfumes, and topical antifungal medications. numberanalytics.comtandfonline.com

Table 1: Physicochemical Properties of Benzoic Acid

Property Value
Molecular Formula C₇H₆O₂ or C₆H₅COOH
Molar Mass 122.12 g/mol
Appearance White crystalline solid
Melting Point 122 °C (395 K)
Boiling Point 250 °C (523 K)
Solubility in Water Slightly soluble, increases with temperature
Acidity (pKa) 4.2

Overview of 3-Ethylpentan-3-ol as a Tertiary Alcohol in Advanced Organic Synthesis and Molecular Interactions

3-Ethylpentan-3-ol (C₇H₁₆O), also known as triethylcarbinol, is a tertiary alcohol, meaning the hydroxyl (-OH) group is attached to a carbon atom that is bonded to three other carbon atoms. This structure results in significant steric hindrance around the hydroxyl group, which profoundly influences its reactivity and physical properties compared to primary and secondary alcohols. It presents as a clear, viscous liquid.

The synthesis of 3-ethylpentan-3-ol is a classic example of the application of organometallic chemistry in forming carbon-carbon bonds. The most common laboratory method involves the Grignard reaction, where an ethyl magnesium halide (like ethyl magnesium bromide) is reacted with a ketone, such as 3-pentanone (B124093) (diethyl ketone). nih.govmdpi.comresearchgate.net An alternative Grignard synthesis route utilizes the reaction of ethyl bromide with diethyl carbonate. dtu.dk These methods are highly effective for creating the specific carbon skeleton of this tertiary alcohol.

Due to steric hindrance, 3-ethylpentan-3-ol is resistant to oxidation under mild conditions. However, when treated with strong oxidizing agents like chromic acid, it does not undergo the typical oxidation to a ketone. Instead, it first dehydrates to form an alkene, 3-ethyl-2-pentene, which is then oxidized to an epoxide. acs.org Its bulky structure also impacts its molecular interactions, particularly its ability to form hydrogen bonds. While it can act as a hydrogen bond donor via its hydroxyl group, the bulky ethyl groups impede its ability to act as a hydrogen bond acceptor and to pack efficiently in the liquid state.

Table 2: Physicochemical Properties of 3-Ethylpentan-3-ol

Property Value
Molecular Formula C₇H₁₆O
Molar Mass 116.204 g/mol
Appearance Clear liquid
Density 0.82 g/cm³
Boiling Point 140–142 °C (413–415 K)
IUPAC Name 3-Ethylpentan-3-ol

Scope of Advanced Research Perspectives and Methodological Approaches for Comprehensive Understanding

The comprehensive understanding of chemical compounds like benzoic acid and 3-ethylpentan-3-ol relies on a suite of advanced research methodologies that probe their structure, reactivity, and interactions. These approaches range from sophisticated analytical techniques to powerful computational modeling.

Analytical and Spectroscopic Techniques: Modern chromatography is central to the analysis of these compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are indispensable for the separation, identification, and quantification of aromatic carboxylic acids and alcohols. For benzoic acid, techniques like ion-suppressed reversed-phase HPLC are employed to manage its ionic nature in solution. For alcohols, infrared (IR) and near-infrared (NIR) spectroscopy are crucial for studying hydrogen bonding by analyzing the vibrations of the hydroxyl (OH) group. Advanced spectroscopic methods, such as rotational spectroscopy, can provide highly precise data on the molecular structure and internal dynamics of molecules like tertiary butyl alcohol, a close relative of 3-ethylpentan-3-ol. Furthermore, UV-Vis spectrophotometry can be used to distinguish between primary, secondary, and tertiary alcohols after they are converted to their corresponding alkyl nitrites.

Advanced Synthesis and Mechanistic Studies: Research into synthetic methodologies continues to evolve. For aromatic carboxylic acids, modern approaches include transition metal-catalyzed carboxylation and electrochemical synthesis, which offer more efficient and environmentally benign routes compared to traditional oxidation. Mechanochemical methods, which use mechanical force to drive reactions, are also being explored as a green alternative for the oxidation of alcohols to carboxylic acids.

Computational and Theoretical Approaches: Computational chemistry provides deep insights into molecular properties and interactions that are often difficult to probe experimentally. Density Functional Theory (DFT) is widely used to model the electronic structure and predict spectroscopic signatures of molecules like alcohols and their hydrogen-bonded networks. Molecular Dynamics (MD) simulations, including methods like Car-Parrinello Molecular Dynamics (CPMD), allow researchers to study the dynamic behavior of these molecules in the liquid phase, shedding light on the nature of their intermolecular forces. For more complex systems, machine learning and other artificial intelligence approaches are emerging as powerful tools for predicting material properties based on molecular structure, a technique that could be applied to understand the behavior of these and related compounds.

These integrated methodological approaches, combining advanced analytical, synthetic, and computational techniques, are essential for a holistic understanding of chemical compounds and for driving future innovations in chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B14713383 Benzoic acid;3-ethylpentan-3-ol CAS No. 23293-74-5

Properties

CAS No.

23293-74-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

benzoic acid;3-ethylpentan-3-ol

InChI

InChI=1S/C7H6O2.C7H16O/c8-7(9)6-4-2-1-3-5-6;1-4-7(8,5-2)6-3/h1-5H,(H,8,9);8H,4-6H2,1-3H3

InChI Key

SNHYSAUFSOQKOL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CC)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

Benzoic Acid Synthetic Pathways and Reaction Mechanisms

The production of benzoic acid can be achieved through several routes, primarily categorized into catalytic oxidation and hydrolytic methods. Each pathway offers distinct advantages and involves specific mechanistic steps.

Catalytic Oxidation Strategies

Catalytic oxidation represents a prominent and widely utilized approach for synthesizing benzoic acid. These methods often employ a catalyst to facilitate the oxidation of a precursor molecule, such as toluene (B28343) or benzaldehyde (B42025), using an oxidizing agent.

The liquid-phase aerobic oxidation of toluene is a cornerstone of industrial benzoic acid production. alfa-chemistry.com This process typically involves reacting toluene with air or pure oxygen in the presence of a metal catalyst, commonly a cobalt salt like cobalt acetate. alfa-chemistry.comresearchgate.net The reaction is generally carried out at elevated temperatures and pressures. alfa-chemistry.comresearchgate.net

The mechanism is understood to proceed via a free-radical chain reaction. The catalyst facilitates the initial abstraction of a hydrogen atom from the methyl group of toluene, forming a benzyl (B1604629) radical. This radical then reacts with oxygen to form a benzylperoxy radical, which subsequently leads to the formation of benzaldehyde and benzyl alcohol as intermediates. mdpi.com Further oxidation of these intermediates ultimately yields benzoic acid. mdpi.com The activation energy for the oxidation of toluene to benzoic acid has been reported to be around 40-49.4 kJ/mol. researchgate.netresearchgate.net

Table 1: Key Parameters in Liquid-Phase Toluene Oxidation

ParameterTypical Value/ConditionSource
CatalystCobalt Acetate alfa-chemistry.com
OxidantAir/Oxygen researchgate.net
Temperature150-170 °C alfa-chemistry.com
Pressure~1 MPa alfa-chemistry.com
Activation Energy40-49.4 kJ/mol researchgate.netresearchgate.net

A greener approach to benzoic acid synthesis involves the oxidation of benzaldehyde using selenium-containing catalysts with hydrogen peroxide as the oxidant. mdpi.comnih.gov This method can be performed under mild conditions, often at room temperature and in an aqueous medium, which enhances its environmental friendliness. mdpi.comresearchgate.net Diphenyl diselenide is a commonly used catalyst for this transformation. mdpi.com

The proposed catalytic cycle involves the oxidation of the selenium catalyst by hydrogen peroxide to form a more active selenium species. This species then reacts with benzaldehyde. The presence of the selenium catalyst is crucial for the reaction to proceed efficiently. mdpi.com Research has demonstrated that this method is applicable to a wide range of aromatic aldehydes, affording good to excellent yields of the corresponding carboxylic acids. mdpi.comrsc.org Furthermore, the catalyst and the aqueous medium can often be recycled multiple times, making the process more sustainable. mdpi.comnih.gov

Table 2: Yields of Benzoic Acid from Benzaldehyde Oxidation with Selenium Catalysts

Catalyst SystemOxidantSolventTemperatureYieldSource
Diphenyl diselenide10% H₂O₂WaterRoom TempGood to Excellent mdpi.com
Selenium-modified microgelsH₂O₂Toluene/Water50 °C95.6% rsc.org

The application of ultrasound has emerged as a method to enhance the oxidation of benzyl alcohol to benzoic acid. google.com Sonication of aqueous solutions containing benzyl alcohol in the presence of an oxidant like oxygen or hydrogen peroxide can generate highly reactive hydroxyl radicals (•OH). digitellinc.comnih.gov These radicals initiate the oxidation process. digitellinc.com

The mechanism is believed to involve the homolytic cleavage of the oxidant to produce these radical initiators. nih.gov These radicals then attack the benzyl alcohol molecule, leading to a cascade of reactions that ultimately form benzaldehyde as an intermediate, which is further oxidized to benzoic acid. nih.govresearchgate.net While benzaldehyde is the primary initial product, prolonged reaction times or stronger oxidizing conditions can lead to the formation of benzoic acid. nih.gov The use of ultrasound can increase the reaction rate and yield compared to silent conditions. researchgate.net

A patent describes a method using ultrasonic waves to promote the air oxidation of benzyl alcohol to benzoic acid in the presence of diethylene glycol dimethyl ether as a reaction promoter, without the need for a metal catalyst. google.com

The oxidation of alkylbenzenes, particularly toluene, using potassium permanganate (B83412) (KMnO₄) is a classic and effective laboratory method for preparing benzoic acid. youtube.com For the reaction to occur, the alkyl group must possess at least one hydrogen atom on the benzylic carbon (the carbon atom attached to the aromatic ring). youtube.comlibretexts.org The reaction is typically carried out in aqueous solution under heating. libretexts.org

The mechanism is thought to involve the abstraction of a hydrogen atom from the benzylic position by the permanganate ion, initiating a free-radical process. alfa-chemistry.commasterorganicchemistry.com Regardless of the length of the alkyl chain, the entire side chain is cleaved, and the benzylic carbon is oxidized to a carboxyl group, forming benzoic acid. libretexts.org The reaction stoichiometry for the oxidation of toluene with potassium permanganate under alkaline conditions requires two moles of KMnO₄ for every mole of toluene. alfa-chemistry.com

Table 3: Conditions for Alkylbenzene Oxidation with KMnO₄

SubstrateReagentConditionProductSource
TolueneKMnO₄Heat, AqueousBenzoic Acid youtube.comlibretexts.org
EthylbenzeneKMnO₄Heat, AqueousBenzoic Acid youtube.com
IsopropylbenzeneKMnO₄Heat, AqueousBenzoic Acid youtube.com

Hydrolytic Routes

Hydrolysis offers an alternative pathway to benzoic acid from specific precursors. These methods involve the reaction of a benzoic acid derivative with water, often in the presence of a catalyst or under specific temperature and pressure conditions.

One such method is the hydrolysis of benzotrichloride (B165768). This can be achieved by heating benzotrichloride with water, sometimes under pressure. google.com The reaction can also be catalyzed by substances like anhydrous zinc chloride, allowing the reaction to proceed at lower temperatures (around 100-120°C). google.com

Another hydrolytic route starts from benzoyl chloride. The hydrolysis of purified benzoyl chloride with water has been shown to produce benzoic acid of very high purity (99.999 mole percent). nist.gov This reaction can be carried out in either the vapor phase or the liquid phase. nist.gov

The hydrolysis of benzonitrile (B105546) is also a viable method. This conversion typically proceeds in two steps under acidic conditions: first, the nitrile group is hydrolyzed to a primary amide (benzamide), which is then further hydrolyzed to benzoic acid. doubtnut.com

Hydrolysis of Benzanilide (B160483) (Microwave-Assisted Methodologies)

Microwave-assisted organic synthesis has emerged as a significant technique for accelerating chemical reactions. The application of microwave irradiation to the hydrolysis of benzanilide into benzoic acid has demonstrated considerable advantages over conventional heating methods. ijprdjournal.comrasayanjournal.co.in

The core principle of this method lies in the efficient and rapid heating of the reactants by microwave energy. ijprdjournal.com This leads to a substantial reduction in reaction time, often from hours to mere minutes, and can result in higher yields and purity of the final product. ijprdjournal.comrasayanjournal.co.in In a typical procedure, benzanilide is treated with an acid catalyst, such as sulfuric acid, and subjected to microwave irradiation. ijprdjournal.comyoutube.com The microwave energy promotes molecular collisions and provides uniform heating, which facilitates the cleavage of the amide bond in benzanilide. ijprdjournal.comyoutube.com

The reaction mechanism involves the initial protonation of the carbonyl oxygen of benzanilide by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the departure of the aniline (B41778) group to yield benzoic acid. ijprdjournal.com

Research has shown that optimizing parameters such as microwave power, reaction time, and the concentration of the acid catalyst is crucial for maximizing the yield of benzoic acid. ijprdjournal.com For instance, one study reported the successful synthesis of benzoic acid from benzanilide in high purity and good yields using sulfuric acid as a catalyst under microwave irradiation. ijprdjournal.com Another study highlighted that while conventional hydrolysis of benzamide (B126) takes about an hour, the microwave-assisted method can be completed in as little as 7 minutes with a 99% yield of benzoic acid. rasayanjournal.co.inresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrolysis

MethodReaction TimeYield of Benzoic Acid
Conventional Heating~1 hour-
Microwave-Assisted~7-10 minutesUp to 99%
Hydrolysis of Benzamide

The hydrolysis of benzamide is a fundamental reaction in organic chemistry for the preparation of benzoic acid. prezi.comlibretexts.org This process involves the cleavage of the amide bond (C-N) through the action of water, resulting in a carboxylic acid and ammonia (B1221849). prezi.comaskfilo.com The reaction can be catalyzed by either an acid or a base. prezi.comaskfilo.com

Under acidic conditions, typically using a mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the reaction proceeds through the protonation of the carbonyl oxygen. askfilo.comkhanacademy.org This initial step enhances the electrophilic character of the carbonyl carbon, facilitating the nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of ammonia (which is protonated to the ammonium (B1175870) ion in the acidic medium) to yield benzoic acid. prezi.comaskfilo.com

In a basic medium, such as a sodium hydroxide (B78521) (NaOH) solution, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the carbonyl carbon of the benzamide. libretexts.orgquora.com This leads to the formation of a tetrahedral intermediate, which then expels the amide ion (NH₂⁻). The amide ion subsequently deprotonates the initially formed benzoic acid to give a carboxylate salt (e.g., sodium benzoate) and ammonia. libretexts.orgquora.com An acidification step is then required to convert the carboxylate salt into the final benzoic acid product. quora.comquora.com

Studies have investigated the kinetics and mechanistic details of benzamide hydrolysis in strong acid media, revealing complex dependencies on acid concentration. For many benzamides, the reaction mechanism in dilute acid involves a transition state with the O-protonated substrate and three water molecules. As the acid concentration increases, a mechanism involving only one water molecule becomes dominant. In very strong acid, there is evidence that the bisulfate ion can act as the nucleophile. cdnsciencepub.com

Carboxylation and Organometallic Reactions

The direct carboxylation of benzene (B151609) and its derivatives using carbon dioxide (CO₂) represents an atom-economical and environmentally attractive route to benzoic acid and other aryl carboxylic acids. nih.gov This transformation, however, is challenging due to the inherent stability of both benzene and carbon dioxide.

One of the earliest approaches, discovered by Friedel and Crafts, involved bubbling CO₂ through a heated mixture of benzene and aluminum chloride, which yielded a small amount of benzoic acid. nih.gov More recent advancements have focused on developing more efficient catalytic systems. For instance, the use of a superelectrophilically activated carbon dioxide-Al₂Cl₆/Al system has been shown to enable the chemoselective carboxylation of various aromatic compounds. nih.govquora.com This method can be carried out at moderate temperatures and can provide good to excellent yields, particularly for activated aromatics like mesitylene. nih.gov

Lewis acid-mediated carboxylation has been further improved by the addition of silyl (B83357) chlorides. A combination of AlBr₃ and Ph₃SiCl has been used to carboxylate toluene, xylenes, and other alkylbenzenes at room temperature under CO₂ pressure, affording the corresponding carboxylic acids in high yields. nih.govacs.org The role of the silyl chloride is believed to be in the cooperative activation of CO₂ with the Lewis acid. nih.govscirp.org

Transition metal catalysts have also been explored for the direct carboxylation of C-H bonds. Rhodium-catalyzed systems, for example, can carboxylate a variety of arenes, including benzene itself, to yield the corresponding carboxylic acids. nih.gov In some cases, electron-donating groups lead to meta-carboxylated products, while electron-withdrawing groups can direct carboxylation to the ortho position. nih.gov Furthermore, a novel catalytic system comprising Co(OAc)₂/CCl₃COOH/K₂S₂O₈ has been studied for the direct carboxylation of benzene to benzoic acid. researchgate.net

The Grignard reaction provides a classic and reliable method for the synthesis of benzoic acid from aryl halides. doubtnut.comucalgary.ca The process begins with the formation of a Grignard reagent, typically phenylmagnesium bromide, by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comaskiitians.comgmu.edu It is crucial to maintain anhydrous conditions as Grignard reagents are strong bases and will react with any available protons, such as those from water, which would quench the reagent. ucalgary.cagmu.edu

The key step in the synthesis of benzoic acid is the carboxylation of the Grignard reagent. patsnap.com This is achieved by reacting the phenylmagnesium bromide with a source of carbon dioxide, most commonly solid carbon dioxide (dry ice). ucalgary.cagmu.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbon dioxide in a nucleophilic addition reaction. ucalgary.cayoutube.com This forms a magnesium carboxylate salt intermediate (bromomagnesium benzoate). ucalgary.cagmu.edu

The final step is the hydrolysis of this intermediate. doubtnut.comucalgary.ca This is typically accomplished by adding a dilute mineral acid, such as hydrochloric acid (HCl), in an aqueous work-up. ucalgary.caaskiitians.com The acid protonates the carboxylate salt, leading to the formation of benzoic acid, which can then be isolated, often by filtration, as it is a solid that is sparingly soluble in cold water. gmu.edugmu.edu

Table 2: Key Steps in Grignard Synthesis of Benzoic Acid

StepReactantsProduct
1. Grignard Reagent FormationBromobenzene, MagnesiumPhenylmagnesium Bromide
2. CarboxylationPhenylmagnesium Bromide, Carbon DioxideBromomagnesium Benzoate (B1203000)
3. HydrolysisBromomagnesium Benzoate, Acid (e.g., HCl)Benzoic Acid

Mechanistic Insights into Benzoic Acid Formation

The industrial production of benzoic acid is predominantly achieved through the liquid-phase air oxidation of toluene. patsnap.comresearchgate.net This process typically employs a catalyst, often a soluble cobalt salt like cobalt naphthenate or cobalt acetate. patsnap.comgoogle.comacs.org The reaction proceeds via a free-radical mechanism. researchgate.net

The catalytic cycle is initiated by the oxidation of Co(II) to Co(III) by oxygen, although this can also be facilitated by a "pre-oxidizer" like peracetic acid. google.com The Co(III) species then abstracts a hydrogen atom from the methyl group of toluene to generate a benzyl radical. This benzyl radical rapidly reacts with molecular oxygen to form a benzylperoxy radical.

Detailed kinetic studies have shown that the reaction rate is dependent on the concentrations of toluene, the catalyst, and the oxygen pressure. In some systems, the reaction can be diffusion-controlled. The morphology, surface concentration, and exposed crystallographic planes of solid oxide catalysts, such as Co₃O₄, have been found to significantly influence the specific reaction rates for toluene oxidation. A high surface ratio of Co³⁺/Co²⁺ is generally considered beneficial for high catalytic performance. mdpi.com

The Mars-van Krevelen mechanism is often invoked to describe the oxidation of toluene over metal oxide catalysts. mdpi.com In this mechanism, the toluene is oxidized by lattice oxygen from the catalyst, which is subsequently replenished by gas-phase oxygen. Density functional theory (DFT) calculations have supported a pathway where toluene is first oxidized to intermediates like benzyl alcohol, benzaldehyde, and benzoic acid through oxy-dehydrogenation by lattice or adsorbed oxygen. mdpi.com

Mechanistic Pathways in Hydrolytic Transformations

The hydrolytic transformation of benzoic acid derivatives, such as esters and amides, represents a fundamental class of reactions in organic chemistry. The specific mechanistic route is contingent upon the reaction conditions, primarily whether it is conducted in an acidic or basic medium.

Under basic conditions, the hydrolysis of a benzoate ester, a process commonly known as saponification, proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the attack of a hydroxide ion, a potent nucleophile, on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of an alkoxide leaving group, yielding a carboxylic acid. A rapid, irreversible proton transfer from the carboxylic acid to the alkoxide generates a resonance-stabilized carboxylate anion and an alcohol.

In an acidic environment, the hydrolysis of a benzoate ester also occurs through a nucleophilic acyl substitution pathway, but with distinct mechanistic features. The reaction commences with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, typically water, then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Following a series of proton transfers, an alcohol molecule is eliminated as the leaving group. The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the carboxylic acid. This entire process is reversible.

3-Ethylpentan-3-ol Synthetic Methodologies and Reaction Mechanisms

The tertiary alcohol, 3-ethylpentan-3-ol, can be synthesized through several strategic pathways, with Grignard reagent-mediated reactions and transformations from halogenated precursors being among the most prominent methods.

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds and is particularly effective for the preparation of alcohols. The synthesis of 3-ethylpentan-3-ol via this method involves the reaction of an ethylmagnesium halide with an appropriate carbonyl-containing substrate.

A highly efficient and straightforward synthesis of 3-ethylpentan-3-ol is achieved through the reaction of ethylmagnesium bromide with 3-pentanone (B124093). In this process, the nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 3-pentanone. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate. The reaction is conducted in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the premature quenching of the reactive Grignard reagent. A subsequent acidic workup, typically with dilute hydrochloric acid or sulfuric acid, protonates the alkoxide to furnish the final product, 3-ethylpentan-3-ol.

Reactants Reagents Solvent Intermediate Product
3-Pentanone1. Ethylmagnesium bromideDiethyl Ether or THFMagnesium alkoxide3-Ethylpentan-3-ol
2. H₃O⁺

An alternative Grignard-based approach to 3-ethylpentan-3-ol employs diethyl carbonate as the starting material. This reaction necessitates precise stoichiometric control. The initial step involves a nucleophilic acyl substitution where one equivalent of ethylmagnesium bromide reacts with diethyl carbonate, leading to the formation of 3-pentanone as an intermediate and the elimination of an ethoxide group. The in situ generated 3-pentanone then rapidly reacts with a second equivalent of ethylmagnesium bromide in a nucleophilic addition reaction to form the magnesium alkoxide of 3-ethylpentan-3-ol. A final acidic workup is required to protonate the alkoxide and yield the desired tertiary alcohol.

Reactants Reagents Solvent Intermediates Product
Diethyl Carbonate1. Ethylmagnesium bromide (2 equiv.)Diethyl Ether or THF3-Pentanone, Magnesium alkoxide3-Ethylpentan-3-ol
2. H₃O⁺

Transformations from Halogenated Precursors

The synthesis of 3-ethylpentan-3-ol can also be accomplished from halogenated alkanes, typically through nucleophilic substitution or elimination-addition sequences.

The preparation of 3-ethylpentan-3-ol from 3-ethyl-2-iodopentane can be achieved via a two-step process. The first step involves an E2 elimination reaction, where 3-ethyl-2-iodopentane is treated with a strong, sterically hindered base like potassium tert-butoxide. This promotes the formation of the more substituted alkene, 3-ethyl-2-pentene, in accordance with Zaitsev's rule. The subsequent step is the acid-catalyzed hydration of 3-ethyl-2-pentene. The alkene is protonated by an acid catalyst, such as sulfuric acid, to generate the most stable tertiary carbocation at the C3 position. Nucleophilic attack by water on this carbocation, followed by deprotonation, yields 3-ethylpentan-3-ol, consistent with Markovnikov's rule.

Starting Material Step 1 Reagent Intermediate Step 2 Reagent Product
3-Ethyl-2-iodopentanePotassium tert-butoxide3-Ethyl-2-penteneH₂O, H₂SO₄3-Ethylpentan-3-ol

Mechanistic Aspects of 3-Ethylpentan-3-ol Formation

Nucleophilic Addition Mechanisms in Grignard Reactions

The formation of 3-ethylpentan-3-ol, a tertiary alcohol, is a classic example of a Grignard reaction, a powerful tool in organic synthesis for creating carbon-carbon bonds. vaia.com The synthesis involves the reaction of a Grignard reagent, typically ethyl magnesium bromide (CH₃CH₂MgBr), with a ketone, in this case, diethyl ketone (CH₃CH₂COCH₂CH₃). sarthaks.comdoubtnut.com

The mechanism proceeds through a nucleophilic addition pathway. The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile. The carbon atom bonded to magnesium carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of the diethyl ketone. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.

This intermediate is then protonated in a subsequent workup step, usually with a dilute acid, to yield the final product, 3-ethylpentan-3-ol. doubtnut.com The selection of the appropriate Grignard reagent and ketone is crucial for the successful synthesis of the target alcohol. vaia.com

Table 1: Reactants for the Synthesis of 3-Ethylpentan-3-ol via Grignard Reaction

Reactant 1 (Grignard Reagent)Reactant 2 (Ketone)Product
Ethyl magnesium bromide (CH₃CH₂MgBr)Diethyl ketone (CH₃CH₂COCH₂CH₃)3-Ethylpentan-3-ol

Advanced Mechanistic Studies of Chemical Reactivity

Benzoic Acid Reactivity Mechanisms

The chemical reactivity of benzoic acid is characterized by reactions involving its aromatic ring and its carboxylic acid group. aakash.ac.in

Electrophilic Aromatic Substitution Reaction Pathways

The carboxylic acid group (-COOH) of benzoic acid is a deactivating and meta-directing group for electrophilic aromatic substitution (EAS) reactions. doubtnut.comquora.comsarthaks.com This is due to the electron-withdrawing nature of the carboxyl group, which reduces the electron density of the benzene ring, making it less susceptible to attack by electrophiles compared to benzene itself. quora.comquora.com

The deactivation is a result of the inductive effect and the resonance effect of the carboxyl group. The electronegative oxygen atoms pull electron density away from the ring, and resonance structures show a delocalization of the ring's pi electrons into the carboxyl group, creating a partial positive charge on the ortho and para positions. quora.comdoubtnut.com Consequently, the meta position becomes the most electron-rich and, therefore, the preferred site for electrophilic attack. doubtnut.comquora.com Common EAS reactions for benzoic acid include nitration, halogenation, and sulfonation, all of which yield predominantly the meta-substituted product. aakash.ac.inatamanchemicals.com

Table 2: Directing Effects of the Carboxyl Group in Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingOrtho/Para or Meta Directing
-COOHDeactivatingMeta
Oxidative Annulation and C-H Activation Processes

Recent advancements in synthetic methodology have focused on the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying benzoic acid and its derivatives.

Ortho-Monoiodination: An iridium-catalyzed method has been developed for the selective ortho-monoiodination of benzoic acids. d-nb.infonih.gov This reaction proceeds under mild conditions and demonstrates high selectivity for mono-iodination even in substrates with two equivalent ortho C-H bonds. d-nb.info Mechanistic studies suggest a process involving C-H activation followed by iodination. nih.gov The reaction tolerates a wide range of functional groups and can be performed at room temperature without the need for an inert atmosphere. d-nb.info A palladium-catalyzed method for ortho-iodination in aqueous media has also been reported. researchgate.net

Meta-C-H Olefination: The meta-C-H olefination of benzoic acids has been a significant challenge due to the inherent ortho-directing nature of the carboxylate group. researchgate.net However, methods utilizing a nitrile-based template have been developed to achieve meta-selective olefination of benzoic acid derivatives using a palladium catalyst. nih.govresearchgate.net This approach allows for the introduction of an olefin at the meta position with high regioselectivity. nih.govnih.gov The reaction often employs an oxidizing agent to facilitate the catalytic cycle. nih.gov

Oxidative Annulation: Palladium-catalyzed oxidative annulation of benzoic acids with phenols has been reported as a method to synthesize dibenzopyranone scaffolds. acs.org This process involves the coupling of readily available starting materials through an oxidative pathway. acs.org

Catalytic Mechanisms in Polymerization Reactions

Benzoic acid has been identified as an effective organocatalyst for ring-opening polymerization (ROP) reactions, particularly for cyclic esters like ε-caprolactone and L-lactide. rsc.orgresearchgate.net This presents a sustainable and metal-free alternative for the synthesis of biodegradable polyesters. researchgate.net

The proposed mechanism for benzoic acid-catalyzed ROP involves a bifunctional activation. rsc.orgumons.ac.be It is believed to proceed through a hydrogen-bonding dual activation, where the acidic proton of benzoic acid activates the carbonyl group of the monomer, making it more susceptible to nucleophilic attack. umons.ac.beacs.org Simultaneously, the conjugate base of benzoic acid activates the alcohol initiator. umons.ac.beacs.org This dual activation is crucial for achieving controlled polymerization and, in the case of copolymerization, for the statistical incorporation of different monomer units. acs.org The process can be conducted under solvent-free conditions and at elevated temperatures. rsc.org

Decarboxylative Oxidation Pathways

The decarboxylative oxidation of benzoic acids presents a pathway to forming phenols and other functionalized aromatic compounds. oup.comd-nb.info Transition-metal-mediated decarboxylation often requires high reaction temperatures (140°C or more) and is facilitated by ortho-substituents that can lower the activation barrier. d-nb.infonih.gov The activation barriers for thermal decarboxylative carbometalation are typically in the range of 24–30 kcal mol⁻¹, but ortho-substituents can decrease these barriers by 3–5 kcal mol⁻¹. nih.gov

A more recent approach involves a photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids that can proceed at a much lower temperature of 35°C. d-nb.inforesearchgate.net This method is enabled by a radical decarboxylation process through ligand-to-metal charge transfer (LMCT) within copper carboxylate complexes. d-nb.infonih.gov The proposed mechanism involves the irradiation of a copper(II) carboxylate, which leads to a carboxylate-to-copper charge transfer, producing an aroyloxyl radical. researchgate.net This radical then decarboxylates to yield an aryl radical, which is subsequently captured by a copper species. d-nb.inforesearchgate.net This process forms an arylcopper(III) intermediate, which then undergoes C-O reductive elimination to form the phenol (B47542) product. d-nb.info The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be an effective nucleophile in this transformation. d-nb.inforesearchgate.net

The general mechanism for transition-metal-promoted decarboxylation of benzoic acid derivatives often shows improved reactivity with ortho-substituted compounds due to steric destabilization imparted by the ortho substituent. nih.gov Decarboxylative coupling reactions between benzoic acid derivatives and arenes have also been reported, with the reactivity of the arene coupling partner correlating with its acidity. nih.gov For instance, pentafluorobenzene (B134492) is a highly effective coupling partner. nih.gov

Kinetics and Mechanisms of Oxidation Reactions (e.g., with hydroxyl radicals)

The oxidation of benzoic acid by hydroxyl radicals (•OH) is a significant degradation pathway in atmospheric and aqueous environments. nih.govscispace.com This reaction can proceed through two main pathways: hydrogen abstraction from the carboxylic acid group or the aromatic ring, and hydroxyl radical addition to the aromatic ring. nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have shown that all reaction pathways involve the formation of pre-reactive complexes, which influence the reaction energy barriers. researchgate.netrsc.org The addition of the hydroxyl radical to the benzene ring is generally favored over hydrogen abstraction. nih.govscispace.com The addition reactions are exothermic, while the abstraction reactions are endothermic. scispace.com

The initial products of the addition reaction are hydroxybenzoic acids. scispace.com For example, the addition of a hydroxyl radical at the C2 position leads to the formation of 2-hydroxybenzoic acid (salicylic acid). nih.gov Further oxidation of these initial products can occur, leading to dihydroxybenzoic acids and other degradation products. scispace.com The stability of the resulting hydroxybenzoic acid isomers varies, with 6-hydroxybenzoic acid and 4,6-dihydroxybenzoic acid being among the most stable products. scispace.comresearchgate.net

ParameterValueConditionsSource
Total Reaction Rate Constant (Benzoic Acid + •OH)2.35 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Atmospheric water droplets, 298.15 K nih.govresearchgate.net
Overall Rate Constant (Benzoic Acid + •OH)1.03 × 10⁹ M⁻¹ s⁻¹Aqueous phase, 298 K rsc.org
Overall Rate Constant (Benzoate + •OH)4.66 × 10⁹ M⁻¹ s⁻¹Aqueous phase, 298 K rsc.org
Activation Barrier for H-abstraction (from benzene ring)7.35–8.56 kcal mol⁻¹Gas phase nih.gov
Activation Barrier for •OH addition1.59–2.15 kcal mol⁻¹Gas phase nih.govscispace.com

3-Ethylpentan-3-ol Reactivity Mechanisms

Tertiary Alcohol Oxidation Pathways (e.g., with chromic acid)

As a tertiary alcohol, 3-ethylpentan-3-ol lacks a hydrogen atom on the carbon bearing the hydroxyl group, which makes it resistant to oxidation under conditions that typically oxidize primary and secondary alcohols. chadsprep.com However, under forcing conditions with an oxidizing agent like chromic acid (H₂CrO₄), a reaction does occur. wikipedia.org The reaction proceeds first through dehydration of the tertiary alcohol to form an alkene, specifically 3-ethyl-2-pentene. wikipedia.org This is followed by the oxidation of the resulting carbon-carbon double bond to form an epoxide. wikipedia.org

The mechanism for the initial dehydration likely involves protonation of the hydroxyl group by the acidic medium, forming a good leaving group (water). Departure of the water molecule generates a stable tertiary carbocation. A base, such as water, then abstracts a proton from an adjacent carbon to form the double bond of the alkene.

Chromic acid is a strong oxidizing agent, typically prepared by adding chromium trioxide (CrO₃) or a dichromate salt to aqueous sulfuric acid. libretexts.orglibretexts.org While it readily oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones, its reaction with tertiary alcohols highlights the alternative pathway of elimination followed by oxidation of the resulting alkene. chadsprep.comlibretexts.org

Hydride Transfer Reactions

Hydride transfer is a key step in many alcohol oxidation reactions. In these reactions, a hydride ion (H⁻) is transferred from the carbon atom bearing the hydroxyl group to an acceptor molecule. libretexts.org For tertiary alcohols like 3-ethylpentan-3-ol, direct hydride transfer from the carbinol carbon is not possible due to the absence of a hydrogen atom at this position.

However, hydride transfer can be relevant in reactions involving carbocations formed from 3-ethylpentan-3-ol. For instance, in the presence of trifluoroacetic acid and a silane, 3-ethylpentan-3-ol can be converted to 3-ethylpentane. This reaction likely proceeds through the formation of the tertiary carbocation, which can then accept a hydride from the silane.

In the context of enzymatic alcohol oxidation, the mechanism often involves the activation of the alcohol to an alkoxide, which is then correctly positioned for a quantum mechanical transfer of a hydride ion to an acceptor like an enzyme-bound flavin or NAD(P)⁺. nih.govacs.org While not directly applicable to the non-enzymatic oxidation of 3-ethylpentan-3-ol, this illustrates the fundamental nature of hydride transfer in alcohol oxidation processes.

Substitution Reaction Mechanisms with Strong Acids or Bases

3-Ethylpentan-3-ol can undergo substitution reactions, particularly in the presence of strong acids. With a strong acid like hydrochloric acid (HCl), the hydroxyl group is protonated, forming a good leaving group (H₂O). The departure of water leads to the formation of a stable tertiary carbocation, 3-ethylpentan-3-yl cation. This carbocation is then attacked by a nucleophile, such as the chloride ion (Cl⁻), to yield the substitution product, 3-chloro-3-ethylpentane.

The rate of this reaction has been observed to be dependent on the concentration of both the alcohol and the acid (H⁺), but independent of the concentration of the nucleophile (Cl⁻). pearson.com This kinetic data is consistent with an Sₙ1 (unimolecular nucleophilic substitution) mechanism, where the rate-determining step is the formation of the carbocation.

Due to the stability of the tertiary carbocation intermediate, Sₙ1 reactions are generally favored for tertiary alcohols. The reaction is typically carried out in a protic solvent which can help stabilize the carbocation intermediate.

Dehydration to Olefins Catalyzed by Metal Triflate

The dehydration of alcohols to form olefins is a synthetically important reaction. nih.gov Metal triflates, which are versatile Lewis acids, have emerged as effective catalysts for this transformation. nih.govnih.gov Bismuth(III) triflate (Bi(OTf)₃) and other metal triflates like hafnium(IV) triflate (Hf(OTf)₄) and iron(III) triflate (Fe(OTf)₃) have been shown to catalyze the dehydration of tertiary alcohols, including 3-ethylpentan-3-ol, to the corresponding alkenes. nih.govnih.govrsc.org

The reaction mechanism is believed to proceed via the formation of a carbocation intermediate. acs.org The Lewis acidic metal triflate coordinates to the hydroxyl group of the alcohol, facilitating its departure as a leaving group and generating a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. For 3-ethylpentan-3-ol, dehydration catalyzed by Fe(OTf)₃ or Hf(OTf)₄ produces 3-ethylpent-2-ene in high yields. nih.govrsc.org

These reactions can often be carried out under solvent-free conditions, with the alkene product being distilled off as it is formed. nih.gov The catalytic activity is influenced by the oxophilicity and Lewis acidity of the metal triflate catalyst. rsc.org

ReactantReagent/CatalystProduct(s)Reaction TypeSource
Benzoic AcidCopper catalyst, lightPhenolDecarboxylative Hydroxylation d-nb.inforesearchgate.net
Benzoic AcidHydroxyl Radical (•OH)Hydroxybenzoic acidsOxidation nih.govscispace.com
3-Ethylpentan-3-olChromic Acid3-Ethyl-2-pentene, EpoxideDehydration/Oxidation wikipedia.org
3-Ethylpentan-3-olTrifluoroacetic acid, Silane3-EthylpentaneReduction (via Hydride Transfer)
3-Ethylpentan-3-olHCl3-Chloro-3-ethylpentaneSₙ1 Substitution pearson.com
3-Ethylpentan-3-olFe(OTf)₃ or Hf(OTf)₄3-Ethyl-2-penteneDehydration nih.govrsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Benzoic Acid Spectroscopic Analysis

Benzoic acid has been extensively studied using a variety of spectroscopic methods to confirm its structure and investigate its intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Studies

FT-IR spectroscopy is a powerful tool for identifying the functional groups within the benzoic acid molecule and provides clear evidence of the strong hydrogen bonding that characterizes its solid state and solution behavior. The infrared spectrum of benzoic acid is distinguished by several key absorption bands. wikipedia.orgacs.org

A prominent and highly characteristic feature is the very broad absorption band observed in the region of 3300 to 2500 cm⁻¹. wikipedia.org This broadness is a direct consequence of the O-H stretching vibrations within the hydrogen-bonded carboxylic acid dimers. wikipedia.org The hydrogen bonding significantly perturbs the O-H bond, leading to a wide range of vibrational energies. This broad O-H band often overlaps with the C-H stretching vibrations of the aromatic ring, which appear between 3080 and 3030 cm⁻¹. wikipedia.org

Another key diagnostic peak is the strong absorption from the carbonyl (C=O) group's stretching vibration. For aryl carboxylic acids like benzoic acid, this band typically appears between 1700 and 1680 cm⁻¹. wikipedia.org The formation of hydrogen-bonded dimers influences the precise position of this peak. In addition to these, characteristic aromatic C=C stretching vibrations are observed around 1600 cm⁻¹ and 1500 cm⁻¹. nih.gov The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of overlapping vibrations unique to the benzoic acid molecule, which can be used for its definitive identification. wikipedia.org

Studies in non-polar solvents like carbon tetrachloride (CCl₄) have allowed for detailed investigation of the equilibrium between monomeric and dimeric forms of benzoic acid. nih.gov In dilute solutions, a sharper band for the "free" non-hydrogen-bonded O-H stretch can be observed at higher frequencies (e.g., ~3539 cm⁻¹), while the bands corresponding to the cyclic dimers appear at lower frequencies. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for Benzoic Acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupNotes
~3300 - 2500O-H StretchCarboxylic Acid (-COOH)Very broad due to strong hydrogen bonding in dimers. wikipedia.org
~3080 - 3030C-H StretchAromatic RingOften obscured by the broad O-H band. wikipedia.org
~1700 - 1680C=O StretchCarbonyl (in -COOH)Strong absorption, characteristic of aryl carboxylic acids. wikipedia.org
~1600 & 1500C=C StretchAromatic RingCharacteristic aromatic ring vibrations. nih.gov
~1500 - 400Fingerprint RegionN/AComplex pattern of various bending and stretching vibrations, unique to the molecule. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation and Chemical Environment Analysis

NMR spectroscopy provides definitive confirmation of the benzoic acid structure by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of benzoic acid, the hydrogen atoms (protons) are found in distinct chemical environments. nih.gov The most downfield signal is that of the acidic proton of the carboxyl group (-COOH), which is highly deshielded and typically appears as a broad singlet at a chemical shift (δ) above 12 ppm. nih.gov Its position can be variable depending on concentration and solvent.

The protons on the aromatic ring appear in the range of δ 7.4 to 8.2 ppm. nih.gov Due to the electron-withdrawing nature of the carboxyl group, the ortho protons (at C2 and C6) are the most deshielded and appear furthest downfield, typically around δ 8.1 ppm. The para proton (at C4) and meta protons (at C3 and C5) appear at slightly lower chemical shifts. In high-resolution spectra, these aromatic signals exhibit complex splitting patterns (coupling) due to interactions with adjacent protons. The integration of the signal areas confirms the proton ratio, which is 1 (-COOH) : 2 (ortho-H) : 2 (meta-H) : 1 (para-H), consistent with the molecule's structure. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of benzoic acid shows five distinct signals for its seven carbon atoms, a result of the molecule's symmetry where the C2/C6 and C3/C5 carbons are chemically equivalent. nih.gov

The carbon atom of the carboxyl group (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms, causing its signal to appear furthest downfield, typically around δ 172-174 ppm. nih.gov The carbon atom of the ring directly attached to the carboxyl group (C1) appears around δ 129-135 ppm. The remaining aromatic carbons resonate in the δ 128-134 ppm range. The specific chemical shifts are influenced by the substituent effect of the carboxyl group on the aromatic ring. nih.govresearchgate.net

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for Benzoic Acid

¹H NMR ¹³C NMR
Proton(s) Chemical Shift (ppm) Carbon(s) Chemical Shift (ppm)
-COOH>12.0 (broad singlet) nih.govC=O (-COOH)~172.6 nih.govresearchgate.net
H-2, H-6 (ortho)~8.1 nih.govC-1 (ipso)~129.4 - 133.9 nih.govresearchgate.net
H-4 (para)~7.6 nih.govC-4 (para)~133.9 researchgate.net
H-3, H-5 (meta)~7.5 nih.govC-2, C-6 (ortho)~130.3 nih.gov
C-3, C-5 (meta)~128.5 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvent Effects

UV-Vis spectroscopy probes the electronic transitions within the benzoic acid molecule. The UV spectrum of benzoic acid is characterized by two main absorption bands originating from π → π* and n → π* electronic transitions within the aromatic ring and the carboxyl group. magritek.com

The most intense band, often referred to as the B-band, appears at a shorter wavelength, typically around 230 nm. nist.gov This absorption is attributed to a π → π* transition within the conjugated system of the benzene (B151609) ring. magritek.com A second, less intense band, known as the C-band, is observed at a longer wavelength, around 270-280 nm. magritek.comnist.gov This band is associated with both an n → π* transition, involving the non-bonding electrons on the carbonyl oxygen, and another π → π* transition. magritek.com

The positions and intensities of these absorption bands are sensitive to the solvent environment. nist.gov Changing the solvent polarity can shift the absorption maxima (a phenomenon known as solvatochromism). Furthermore, the pH of the solution has a significant effect on the spectrum. In basic solutions (e.g., pH 8), the benzoic acid is deprotonated to form the benzoate (B1203000) anion. This alters the electronic structure, causing a noticeable shift in the absorption bands compared to the protonated form present in acidic solutions (e.g., pH 2.5). nist.gov

Table 3: Electronic Transitions of Benzoic Acid in UV-Vis Spectroscopy

SolventpHλmax 1 (nm)Transition 1λmax 2 (nm)Transition 2
Water2.5~230π → π* (B-band) nist.gov~275π → π* / n → π* (C-band) nist.gov
Water8.0~225π → π* (B-band) nist.gov~268π → π* / n → π* (C-band) nist.gov
EthanolN/A~194π → π magritek.com~231n → π magritek.com

Terahertz (THz) Spectroscopy for Low-Frequency Vibrational Modes and Molecular Dynamics

Terahertz (THz) spectroscopy explores the low-frequency vibrational modes (typically below 4 THz or 133 cm⁻¹) of molecules. For benzoic acid, this technique provides valuable information on both intramolecular (within a single molecule) and intermolecular (between molecules) dynamics. nih.gov

In the crystalline state, benzoic acid exhibits several distinct absorption peaks in the THz region. These absorptions correspond to collective motions of the molecules within the crystal lattice, such as large-scale vibrations and rotations (librations) of the entire molecule or parts of it. nih.govresearchgate.net

Theoretical simulations and experimental data have shown that an absorption feature centered around 1.89 THz involves a combination of an intramolecular motion, specifically the twisting of the phenyl ring relative to the carboxyl group (Ph-COOH), and an intermolecular "cogwheel" motion of the hydrogen-bonded dimers. nih.gov Other absorption lines in the 6-15 THz range have also been assigned to various intermolecular vibrations, with their exact frequencies being sensitive to the molecular structure and any substitutions on the ring. rsc.org These low-frequency modes are directly related to the hydrogen-bonding network and the packing of molecules in the crystal, making THz spectroscopy a sensitive probe of the solid-state structure and dynamics of benzoic acid. nih.gov

3-Ethylpentan-3-ol Spectroscopic Analysis

Spectroscopic analysis of 3-ethylpentan-3-ol, a tertiary alcohol, confirms its structure and can be used to study its behavior in complex systems.

Diffusion Nuclear Magnetic Resonance (NMR) for Supramolecular Encapsulation

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that distinguishes molecules based on their translational diffusion coefficients, which are related to their size and shape. magritek.comnih.gov This method is exceptionally well-suited for studying supramolecular host-guest systems, where a smaller "guest" molecule is encapsulated by a larger "host" molecule. researchgate.net

In the context of 3-ethylpentan-3-ol, while specific studies on its encapsulation are not detailed in the provided literature, the principles of DOSY can be readily applied. If 3-ethylpentan-3-ol (the guest) were to be encapsulated within a larger host molecule (e.g., a cyclodextrin (B1172386) or a calixarene), its rate of diffusion would decrease significantly. researchgate.netnih.gov

A DOSY experiment would simultaneously measure the diffusion coefficients of all species in the solution. nih.gov

Free 3-Ethylpentan-3-ol: As a small molecule, it would exhibit a relatively fast diffusion coefficient.

Host Molecule: Being much larger, the host would have a significantly slower diffusion coefficient.

Host-Guest Complex: When 3-ethylpentan-3-ol is encapsulated, it becomes part of a much larger entity. The resulting host-guest complex would diffuse at a rate nearly identical to that of the large host molecule.

By observing the NMR signals of 3-ethylpentan-3-ol and measuring their corresponding diffusion rate, one can determine the extent of encapsulation. If the alcohol is fully encapsulated, its signals will align with the slow diffusion coefficient of the host in the 2D DOSY plot. If there is a dynamic equilibrium between the free and encapsulated states, an average diffusion coefficient might be observed, from which binding constants can often be estimated. researchgate.net Therefore, DOSY serves as a definitive tool to confirm supramolecular encapsulation in solution without perturbing the system. magritek.com

Fluorescence Probing for Micropolarity and Microviscosity in Complex Systems

While direct studies on the specific binary system of benzoic acid and 3-ethylpentan-3-ol as a fluorescent probe are not extensively documented in scientific literature, the principles of fluorescence spectroscopy and the known behavior of benzoic acid derivatives allow for a theoretical exploration of its potential in probing micropolarity and microviscosity.

Fluorescent probes are molecules whose emission properties, such as wavelength and intensity, are sensitive to the polarity and viscosity of their immediate environment. Derivatives of benzoic acid, such as 2-aminobenzoic acid, are known to exhibit fluorescence. umich.edu The fluorescence of these molecules can be influenced by the surrounding solvent environment. umich.edu

In a hypothetical system where a fluorescent derivative of benzoic acid is utilized in the presence of 3-ethylpentan-3-ol, changes in the fluorescence spectrum could be correlated with the micropolarity and microviscosity of the system. For instance, an increase in the polarity of the environment can lead to a shift in the emission wavelength of the probe. Similarly, an increase in microviscosity, which restricts molecular motion, can affect the fluorescence intensity.

Table 1: Hypothetical Fluorescence Response to Environmental Properties

Environmental PropertyExpected Change in FluorescenceRationale
Micropolarity Shift in Emission Wavelength (Solvatochromism)The excited state of the fluorescent probe is stabilized to a different extent by polar and non-polar environments, leading to a change in the energy of the emitted photon.
Microviscosity Change in Fluorescence IntensityIncreased viscosity can hinder non-radiative decay pathways, potentially leading to an increase in fluorescence quantum yield and intensity.

It is important to note that the actual behavior of a benzoic acid-based probe in a matrix containing 3-ethylpentan-3-ol would need to be experimentally determined.

Computational Chemistry and Molecular Modeling in Chemical Research

Simulation and Modeling of Reaction Mechanisms

Catalytic Cycle Simulations (e.g., Pd(0) and benzoic acid co-catalyzed hydroamination)

Benzoic acid is recognized as an effective co-catalyst in various palladium-catalyzed reactions, including the hydroamination of alkynes. acs.orgelsevierpure.comresearchgate.net While detailed computational simulations of the entire catalytic cycle for the Pd(0) and benzoic acid co-catalyzed hydroamination are not extensively documented in publicly available literature, the role of the acid is understood through mechanistic principles and computational studies of related systems.

In such catalytic systems, benzoic acid is proposed to act as a proton shuttle. Its function is to facilitate key protonolysis steps within the catalytic cycle, which are often crucial for catalyst turnover. The carboxylic acid can protonate the palladium center or the substrate at opportune moments, and the resulting benzoate (B1203000) anion can act as a ligand or a base.

Conformational Analysis and Intermolecular Interactions

The structure and interactions of benzoic acid at the molecular level are pivotal to its chemical behavior. Computational methods are indispensable for studying its conformational preferences and the non-covalent interactions it forms with other molecules.

In the solid state and in non-polar solvents, benzoic acid typically exists as a hydrogen-bonded dimer. However, this network is significantly influenced by the molecular environment. In mixtures with polar solvents or ionic liquids (ILs), these interactions are disrupted and replaced by new hydrogen bonds with the solvent molecules.

Ionic liquids, which are salts that are liquid at low temperatures, can profoundly alter the hydrogen-bonding network. The anions of ILs are particularly effective at forming hydrogen bonds with the hydroxyl group of benzoic acid's carboxylic acid function. figshare.com DFT calculations have revealed that strong hydrogen bonds can form between the components of an ionic liquid and molecules containing hydroxyl groups. figshare.com This interaction can weaken the intermolecular hydrogen bonding that typically exists between benzoic acid molecules, promoting its dissolution. figshare.com

Studies on analogous systems, such as mixtures of imidazolium-based IL components with other acids, show the formation of strong, thermally labile hydrogen bonds. elsevierpure.com The nature of these interactions, including the potential for proton delocalization between the acid and the IL's base component, can be predicted and analyzed using first-principles simulations. elsevierpure.com The stability of amidinium-carboxylate salt bridges, which can form between benzoic acid and appropriate partners, has been shown to be significant in both polar and nonpolar aprotic solvents, highlighting the versatility of these interactions in different chemical environments. researchgate.net

Benzoic acid and its derivatives can act as guest molecules, becoming encapsulated within the cavities of larger host molecules to form supramolecular assemblies. This encapsulation is driven by non-covalent host-guest interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

The dynamics and consequences of these interactions are a key area of research. For example, benzoic acid has been studied as a guest within discrete Mn(II) host structures. capes.gov.br The efficiency of this encapsulation can be quantified by the packing coefficient, which relates the volume of the guest to the volume of the host's cavity. capes.gov.br Computational modeling of the solvent-accessible cavity is essential for determining these parameters. capes.gov.br

The encapsulation of a guest like benzoic acid can dramatically alter its reactivity. Supramolecular catalysis often relies on the host's cavity to bring reactants together in a favorable orientation or to stabilize a transition state. researchgate.netnih.gov Studies on the catalysis of esterification have shown that the catalytic activity of a hemicucurbituril host is related to the size of the carboxylic acid substrate, such as benzoic acid. researchgate.net The encapsulation of reactants within a self-assembled capsule is driven by these noncovalent interactions, and computational methods like Monte Carlo simulations and DFT can be used to elucidate the reaction mechanism inside the host. acs.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is widely used to study the intermolecular binding of benzoic acid derivatives to biological targets. These in silico studies help in evaluating potential therapeutic activity by predicting binding affinity and identifying key interactions. nih.govnih.gov

For instance, molecular docking has been employed to investigate benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov These studies calculate a docking score, which estimates the binding affinity, and measure the distances of crucial interactions like hydrogen bonds. nih.gov A derivative of benzoic acid, 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid (PTMTBA), was studied for its potential as a carbonic anhydrase inhibitor. The docking analysis revealed a highly favorable binding energy and identified specific intermolecular interactions, including hydrogen bonds and π-π stacking, with amino acid residues in the protein's active site. acs.org Similarly, the binding of 3-formyl-4-hydroxy benzoic acid (FHBA) to serum albumin proteins was analyzed, showing that the ligand is stabilized within the protein's binding domain through a series of hydrogen bonds and hydrophobic interactions. nih.gov

The results from these studies provide deep structural insights into how these molecules bind to their targets, guiding further drug development efforts. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Benzoic Acid as a Key Building Block and Precursor

Benzoic acid, the simplest aromatic carboxylic acid, serves as a versatile and crucial building block in the synthesis of a wide array of organic compounds and materials. Its reactivity, stemming from both the carboxyl group and the aromatic ring, allows for its extensive use as a precursor in numerous industrial and laboratory-scale syntheses.

The esterification of benzoic acid to form benzoate (B1203000) esters is a fundamental and widely applied reaction in organic synthesis. rsc.org These esters are significant intermediates and final products in various sectors, including the fragrance, food, and pharmaceutical industries. The reaction typically involves the condensation of benzoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. rsc.org

The synthesis of benzoate esters can be achieved through various methods, including batch tank reactions and reactive distillation. acs.org For instance, the transesterification of crude methyl benzoate, a byproduct in the production of dimethyl terephthalate, has been studied for the preparation of benzyl (B1604629) and butyl benzoate. acs.org Research has shown that using a titanate catalyst can lead to high conversions, reaching up to 100% for benzyl benzoate and 82.79% for butyl benzoate under optimal conditions. acs.org Reactive distillation has also proven to be a feasible and advanced technology for preparing benzyl benzoate, achieving conversions as high as 91.29%. acs.org

Furthermore, solid acid catalysts, such as those based on zirconium and titanium, have been developed for the esterification of benzoic acid with methanol (B129727) to produce methyl benzoate and its derivatives. mdpi.comresearchgate.net These catalysts offer advantages in terms of reusability and environmental considerations. researchgate.net The synthesis of various methyl benzoates with different substituents has been successfully demonstrated using a titanium-zirconium solid acid catalyst. mdpi.com

The applications of benzoate esters are diverse. They are used as dye precursors, particularly diaminobenzoic acid esters like 3,4-diamino benzoic acid methyl ester (DABA-Me), in dyeing compositions for textiles and hair. google.com Additionally, they serve as key components in the production of plasticizers. google.comgoogle.com

Table 1: Synthesis of Benzoate Esters

ProductReactantsCatalyst/MethodConversion/YieldReference
Benzyl BenzoateCrude Methyl Benzoate, Benzyl AlcoholTitanate Catalyst (Batch)100% acs.org
Butyl BenzoateCrude Methyl Benzoate, n-ButanolTitanate Catalyst (Batch)82.79% acs.org
Benzyl BenzoateCrude Methyl Benzoate, Benzyl AlcoholReactive Distillation91.29% acs.org
Methyl BenzoateBenzoic Acid, MethanolZr/Ti Solid Acid CatalystHigh Yield mdpi.comresearchgate.net
Ethyl BenzoateBenzoic Acid, EthanolConcentrated Sulfuric Acid- rsc.org

Benzoic acid is a fundamental raw material in the polymer and chemical industries, playing a pivotal role in the synthesis of alkyd resins, plasticizers, and dyes. trigon-chemie.comteamcatalynt.comswastikindustries.net

Alkyd Resins: In the manufacturing of alkyd resins, which are widely used in paints, coatings, and varnishes, benzoic acid acts as a chain-stopper or modifier. teamcatalynt.comswastikindustries.netnih.gov Its incorporation into the polyester (B1180765) backbone improves several properties of the final resin, including gloss, hardness, and chemical resistance. trigon-chemie.comteamcatalynt.comswastikindustries.net When used in short oil alkyds, benzoic acid helps to achieve faster touch-drying times. nih.gov The modification process involves the reaction of benzoic acid with the hydroxyl groups of the polyol, which limits the crosslinking and prevents gelation. nih.gov While benzoic acid-modified alkyds may have longer hard-drying times, they offer a good balance of properties for various coating applications. nih.govgoogle.comnih.gov

Plasticizers: Benzoic acid is a precursor for the production of benzoate plasticizers, which are used to increase the flexibility and durability of polymers like polyvinyl chloride (PVC). google.comgoogle.comtrigon-chemie.com The synthesis involves the esterification of benzoic acid with various alcohols. google.comgoogle.com An integrated process has been developed that combines the oxidation of toluene (B28343) to benzoic acid with its subsequent esterification to produce benzoate plasticizers. google.com Furthermore, research has demonstrated the catalytic conversion of phthalate (B1215562) plasticizers from plastic waste into benzoic acid, which can then be esterified to produce alternative benzoate plasticizers, offering a circular economy approach. rsc.orgnih.gov Glycerol-based plasticizers have also been synthesized from benzoic acid, providing biodegradable and low-toxicity alternatives to traditional phthalates. nih.gov

Dyes: Benzoic acid and its derivatives are important intermediates in the synthesis of various dyes. trigon-chemie.comteamcatalynt.com For example, para-aminobenzoic acid is used to synthesize benzothiazole (B30560) derivatives, which are then converted into acid dyes. scholarsresearchlibrary.com Similarly, 3-amino-4-methyl benzoic acid is used to create a series of new azo acidic dyes. rasayanjournal.co.in Diaminobenzoic acid derivatives, particularly their esters, serve as dye precursors in dyeing compositions, often in combination with oxidizing agents like peroxidases. google.com

Table 2: Applications of Benzoic Acid in Materials Science

ApplicationRole of Benzoic AcidKey FindingsReference
Alkyd ResinsModifier/Chain-StopperImproves gloss, hardness, and chemical resistance. Controls drying times. trigon-chemie.comteamcatalynt.comswastikindustries.netnih.govgoogle.comnih.gov
PlasticizersPrecursorSynthesis of benzoate plasticizers for PVC. Can be derived from waste plastics. google.comgoogle.comtrigon-chemie.comrsc.orgnih.govnih.gov
DyesIntermediate/PrecursorUsed in the synthesis of azo dyes and benzothiazole-based acid dyes. google.comtrigon-chemie.comteamcatalynt.comscholarsresearchlibrary.comrasayanjournal.co.in

Lignin (B12514952), an abundant and underutilized biopolymer, is emerging as a sustainable source for the production of valuable chemicals, including benzoic acid and its derivatives. rsc.orgchem960.comrsc.org The oxidative depolymerization of lignin can yield benzoic acid derivatives (BADs) such as p-hydroxybenzoic acid, vanillic acid, and syringic acid. rsc.orgchem960.comrsc.org These lignin-based benzoic acid derivatives (LBADs) are valuable platform molecules for the synthesis of active pharmaceutical ingredients (APIs). rsc.orgchem960.comrsc.orgresearchgate.netnih.gov

The conversion of LBADs into APIs represents a green and sustainable approach to pharmaceutical manufacturing. rsc.orgrsc.org Research has focused on developing synthetic routes from these derivatives to produce a range of APIs. For instance, sustainable production routes have been proposed for drugs like trimebutine, aniracetam, and acetaminophen, starting from LBADs. rsc.org The presence of functional groups on the aromatic ring of these derivatives provides a handle for further chemical modifications to build the more complex structures of APIs. rsc.orgchem960.com This approach not only valorizes a renewable resource but also has the potential to reduce the environmental impact of the pharmaceutical industry. rsc.org

Table 3: Examples of APIs from Lignin-Based Benzoic Acid Derivatives

Lignin-Based DerivativePotential APIReference
p-Hydroxybenzoic AcidAcetaminophen rsc.org
Vanillic AcidAniracetam rsc.org
Syringic AcidTrimebutine rsc.org

Benzoic acids are valuable starting materials for the synthesis of various heterocyclic and polycyclic compounds, including indanones and isobenzofuranones, through annulation reactions. These structures are present in many biologically active molecules and are therefore important targets in medicinal chemistry.

An efficient, one-pot process for the preparation of 1-indanones from benzoic acids has been developed. nih.govresearchgate.net This method involves the conversion of the benzoic acid to its acyl chloride, which then reacts with ethylene (B1197577) in a Friedel-Crafts acylation, followed by an intramolecular Friedel-Crafts alkylation to yield the 1-indanone (B140024) structure. nih.govresearchgate.net This scalable and cost-effective process has general applicability for the synthesis of various substituted 1-indanones. nih.govresearchgate.net Other approaches to indanone synthesis that may start from benzoic acid derivatives have also been explored. organic-chemistry.org

Phthalides, which are isobenzofuranone derivatives, can be synthesized through the Rh(III)-catalyzed C-H olefination of benzoic acids. nih.gov This reaction, using oxygen as the sole oxidant, allows for the coupling of various aromatic acids with different alkenes to afford the cyclized lactone products in moderate to excellent yields. nih.gov

The selective functionalization of the C-H bonds of the aromatic ring of benzoic acid is a powerful tool for the synthesis of complex molecules and for the late-stage modification of pharmaceuticals. researchgate.net

Ortho-Iodination: The ortho-iodination of benzoic acids can be achieved with high selectivity using iridium-based catalysts. acs.orgnih.govacs.orgresearchgate.net These methods allow for the introduction of an iodine atom specifically at the position adjacent to the carboxylic acid group. The reaction can be performed under mild conditions, tolerates air and moisture, and does not require any additives or bases. acs.orgacs.org Palladium-catalyzed ortho-iodination in aqueous media has also been reported. researchgate.netresearchgate.net The resulting ortho-iodobenzoic acids are versatile intermediates for further synthetic transformations.

Meta-C-H Olefination: While the carboxylate group typically directs functionalization to the ortho position, methods for the meta-selective C-H olefination of benzoic acid derivatives have been developed. researchgate.netnih.gov These strategies often employ a directing group template that positions the catalyst to activate the meta C-H bond. For example, a nitrile-based sulfonamide template has been successfully used for the Pd(II)-catalyzed meta-C-H olefination of a broad range of benzoic acid derivatives, using molecular oxygen as the terminal oxidant. nih.gov This allows for the introduction of an olefin at the meta position, a challenging transformation that opens up new avenues for the synthesis of complex aromatic compounds. researchgate.netnih.gov

Table 4: Regioselective Functionalization of Benzoic Acid

ReactionPositionCatalyst SystemKey FeaturesReference
IodinationorthoIridium(III) complexMild conditions, no additives, high selectivity acs.orgnih.govacs.org
IodinationorthoPalladium(II) acetateAqueous media, KI as iodine source researchgate.netresearchgate.net
OlefinationmetaPalladium(II) with nitrile templateUses O₂ as oxidant, broad substrate scope researchgate.netnih.gov

Benzoic acid has been investigated as an efficient organocatalyst for ring-opening polymerization (ROP) and copolymerization (ROcP) processes. researchgate.netacs.org This application is particularly relevant for the synthesis of biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL), which are alternatives to petroleum-based plastics. researchgate.net

Computational studies using density functional theory (DFT) have shown that the mechanism involves a hydrogen-bonding dual activation. acs.org The acidic proton of benzoic acid activates the carbonyl group of the monomer (e.g., ε-caprolactone or L-lactide), while the conjugate base of benzoic acid activates the alcohol initiator. acs.org This catalytic system has shown a kinetic preference for the ROP of ε-caprolactone over L-lactide. acs.org The use of benzoic acid as an organocatalyst offers a metal-free and potentially greener alternative for the production of these important polymers. researchgate.net Furthermore, benzoic acid resin (BAR), a polymer-bound form, has been developed as a heterogeneous redox organocatalyst for continuous flow synthesis applications. researchgate.netrsc.orgrsc.org

3-Ethylpentan-3-ol in Complex Chemical Transformations

3-Ethylpentan-3-ol, a tertiary alcohol, serves as a versatile building block and tool in various complex chemical transformations, ranging from its use as a precursor for specific derivatives to its role in the intricate field of supramolecular chemistry and the study of micro-heterogeneous systems. Its unique sterically hindered structure influences its reactivity and application as a solvent, reagent, and guest molecule.

The chemical reactivity of 3-ethylpentan-3-ol allows it to be a starting material for the synthesis of more complex molecules, including hydroquinone (B1673460) derivatives and thioethers. One notable application is its use in dehydrative coupling reactions. For instance, it can be reacted with benzenethiol (B1682325) to form the corresponding thioether. This type of reaction is significant in the construction of carbon-sulfur bonds, which are prevalent in many pharmaceutical and materials science applications.

While direct synthesis routes for hydroquinone derivatives starting from 3-ethylpentan-3-ol are less commonly detailed, the synthesis of hydroquinone derivatives is a field of active research. google.com The general strategies often involve the protection and deprotection of hydroxyl groups and coupling reactions, for which a sterically hindered alcohol could potentially serve as a unique modifying agent or a component in a more complex synthetic pathway. The corresponding thiol of 3-ethylpentan-3-ol, 3-ethylpentane-3-thiol, is a known compound, indicating the accessibility of thioether-type structures. nih.gov

In the realm of supramolecular chemistry, 3-ethylpentan-3-ol can act as a guest molecule within molecular capsules. These capsules, such as those formed by the self-assembly of resorcin epa.govarenes, create nano-sized cavities that can encapsulate smaller molecules. beilstein-journals.orgnih.gov The encapsulation of a guest molecule is driven by non-covalent interactions, such as hydrogen bonding and cation-π interactions. nih.govrsc.org

The size and shape of the guest molecule are critical for stable complex formation within the host capsule. The sterically bulky nature of 3-ethylpentan-3-ol makes it an interesting candidate for such studies, as it can probe the size limits and binding affinities of these molecular containers. The presence of a competitive guest molecule can inhibit certain reactions that are catalyzed within the capsule, demonstrating the importance of the accessible cavity for the chemical transformation. beilstein-journals.org Research in this area includes modifying the capsule structure, for instance by creating larger, cage-like hexameric hosts, to accommodate a wider range of guest molecules, which could include derivatives of 3-ethylpentan-3-ol. nih.gov

Table 1: Research Findings on Guest-Host Interactions in Supramolecular Capsules

Host SystemGuest TypeKey Findings
Resorcin epa.govarene hexameric capsuleCompetitive guest moleculesThe presence of a competitive guest can completely inhibit reactions occurring within the capsule, highlighting the necessity of an accessible cavity for catalysis. beilstein-journals.org
Resorcin epa.govarene dimerTetraethylammonium ionGuest-driven capsule formation is observed, with the guest encapsulated within the cavity via cation–π interactions. rsc.org
Window resorcin matrix-fine-chemicals.comarenesTetraalkylammonium ionsThese novel, larger cage-like hosts can bind guest molecules that are too large for traditional resorcin epa.govarene capsules, expanding the scope of encapsulation studies. nih.gov

Reverse micelles are nanosized water droplets dispersed in a nonpolar solvent, stabilized by a surfactant. They serve as unique microreactors for chemical reactions and are used in processes like protein extraction. researchgate.net Alkanols, including 3-ethylpentan-3-ol, are often added to these systems as co-surfactants or to modify the properties of the micellar interface and the water core.

Table 2: Effects of Alcohols on Reverse Micelle Properties

Alcohol TypeLocation in Reverse MicelleObserved Effects
Methanol, EthanolPrimarily in the micellar water pool.Interact with water at low surfactant concentrations; form complexes with surfactant molecules at higher concentrations. epa.gov
Butanol, longer 1-alcohols, branched alcoholsPenetrate the micellar shell and complex with surfactant molecules in the bulk solution.Can withdraw surfactant molecules from the micelles and alter the micellar interface. epa.gov
n-HexanolCo-surfactant in the reverse micelle.Increases the water content and size of the reverse micelles, allowing for the solubilization of more protein. nih.gov

The structure of 3-ethylpentan-3-ol makes it a useful starting point for the synthesis of various specialty chemicals and potentially bioactive molecules. A key advantage of the tertiary alcohol group is its increased metabolic stability compared to primary or secondary alcohols. nih.gov This is because oxidation at the tertiary carbon is not possible, and the surrounding ethyl groups provide steric hindrance that can protect the hydroxyl group from other metabolic processes like glucuronidation. nih.gov This property is highly desirable in drug discovery.

Specific derivatizations of 3-ethylpentan-3-ol lead to compounds with unique properties. For example:

Perfluorination: The conversion of 3-ethyl-3-pentanol (B146929) to its perfluorinated analog, perfluorotriethylcarbinol, yields a powerful uncoupling agent, a type of specialty chemical used in biochemical research. wikipedia.org

Oxidation: While resistant to direct oxidation at the tertiary carbon, 3-ethyl-3-pentanol can first be dehydrated to 3-ethyl-2-pentene, which can then be oxidized to form an epoxide. wikipedia.org Epoxides are highly reactive and versatile intermediates in organic synthesis.

Flavor and Fragrance: 3-Ethyl-3-pentanol is also used in the synthesis of flavoring agents. thegoodscentscompany.com

3-Ethylpentan-3-ol finds broad application in organic synthesis as both a solvent and a reagent. Its properties as a polar, sterically hindered alcohol make it a suitable medium for certain reactions.

As a reagent, it is a key example of a tertiary alcohol that can be synthesized through a Grignard reaction. prepchem.com The reaction of an ethyl magnesium bromide (a Grignard reagent) with diethyl carbonate is a common method for its preparation. prepchem.com This synthesis is a classic example of carbon-carbon bond formation, a fundamental process in organic chemistry. The choice of ketone and Grignard reagent can be tailored to produce a variety of tertiary alcohols, illustrating the versatility of this synthetic strategy.

Environmental Fate and Advanced Degradation Mechanisms in Complex Systems

Benzoic Acid Environmental Pathways

Benzoic acid, a simple aromatic carboxylic acid, enters the environment through various channels, including effluents from wastewater treatment plants. wikipedia.orgnih.gov While it is slightly soluble in water, it is not expected to be persistent in soil systems. env.go.jptcichemicals.com Hydrolysis is not considered a significant environmental fate process for this compound. env.go.jp

Microbial Biodegradation Processes

The biodegradation of benzoic acid by microorganisms is a key process in its environmental breakdown. A diverse range of microbes, including species of Pseudomonas, Streptomyces, and Syntrophus, are capable of degrading this compound. haz-map.com The efficiency of this biodegradation can be influenced by environmental factors such as pH and temperature. haz-map.comwikipedia.org

Under aerobic conditions, the primary bacterial degradation of benzoic acid typically proceeds through the hydroxylation of the aromatic ring to form catechol. nih.gov This intermediate is then subjected to ring cleavage by a dioxygenase enzyme. nih.gov An alternative route, known as the box pathway, also exists. This aerobic hybrid pathway initiates degradation by activating benzoic acid to its coenzyme A (CoA) derivative, benzoyl-CoA. nih.gov

Table 1: Aerobic Degradation of Benzoic Acid - Key Factors
FactorDescriptionReference
Primary Pathway Hydroxylation to catechol, followed by dioxygenase-mediated ring cleavage. nih.gov
Alternative Pathway "Box" pathway, initiating with activation to benzoyl-CoA. nih.gov
Influencing Factors pH, temperature, and oxygen availability affect degradation rates. haz-map.com

In the absence of oxygen, the degradation of benzoic acid follows a different route. The process is initiated by the activation of benzoate (B1203000) to benzoyl-CoA, which serves as a central metabolic intermediate in the anaerobic degradation of many aromatic compounds. nih.govsigmaaldrich.com This is followed by the reduction of the aromatic ring and subsequent breakdown of the resulting alicyclic intermediates. sigmaaldrich.com

The cleavage of the aromatic ring is a critical step in the degradation process. Two primary mechanisms are the ortho- and meta-cleavage pathways, which are particularly relevant in aerobic degradation following the formation of catechol. haz-map.comwikipedia.org

Ortho-cleavage Pathway : In this pathway, the bond between the two hydroxyl-bearing carbons of catechol is cleaved by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid. haz-map.comthegoodscentscompany.com

Meta-cleavage Pathway : This pathway involves the cleavage of the bond adjacent to the two hydroxyl groups by catechol 2,3-dioxygenase. wikipedia.orgthegoodscentscompany.com

Some bacteria can utilize both pathways. For instance, Pseudomonas putida has been observed to employ both ortho- and meta-cleavage pathways simultaneously, especially when degrading high concentrations of benzoate. haz-map.comwikipedia.org

Table 2: Comparison of Ortho and Meta Cleavage Pathways for Catechol
FeatureOrtho-Cleavage PathwayMeta-Cleavage PathwayReference
Key Enzyme Catechol 1,2-dioxygenaseCatechol 2,3-dioxygenase wikipedia.orgthegoodscentscompany.com
Cleavage Site Between the two hydroxyl groups (intradiol)Adjacent to the hydroxyl groups (extradiol) thegoodscentscompany.com
Initial Product cis,cis-Muconic acid2-Hydroxymuconic semialdehyde haz-map.com

Specific microbial strains have been extensively studied for their ability to degrade benzoic acid.

Pseudomonas sp. : Various species within the Pseudomonas genus are proficient degraders of benzoic acid. haz-map.com Pseudomonas sp. strain SCB32, for example, can degrade over 97% of benzoic acid at a concentration of 800 mg/L within 24 hours, primarily utilizing the ortho-cleavage pathway. haz-map.com The degradation efficiency of strains like Pseudomonas aeruginosa is influenced by pH. wikipedia.orgfishersci.ca Furthermore, Pseudomonas putida demonstrates metabolic versatility by using both ortho- and meta-cleavage pathways to handle high benzoate concentrations. wikipedia.org

Streptomyces sp. : Thermotolerant species of Streptomyces isolated from soil have been shown to utilize benzoic acid as a primary carbon source. epa.gov These bacteria convert benzoic acid to catechol, which is subsequently cleaved via the ortho-cleavage pathway by the enzyme catechol 1,2-dioxygenase. epa.gov

Photodegradation Processes and Catalytic Photooxidation

In addition to microbial action, benzoic acid can be degraded through photochemical processes. Photoelectrocatalytic oxidation has proven to be a highly effective method for its removal. Studies have shown that this process can achieve a removal efficiency of over 85% within one hour. This is significantly more effective than photolysis alone (48% removal) or photocatalysis with TiO2 (30% removal) under similar conditions. In an oxygen atmosphere, the removal efficiency of benzoic acid via photoelectrocatalytic oxidation can approach 100%. Advanced oxidation processes, such as the Fenton reaction, are also utilized for the degradation of benzoic acid in water.

3-Ethylpentan-3-ol Environmental Considerations

3-Ethylpentan-3-ol is a tertiary alcohol. wikipedia.org Its environmental behavior is dictated by its physicochemical properties. An environmental risk assessment indicates that it is not expected to be persistent. env.go.jp

The compound has an aqueous solubility of 540 mg/L at 25°C and a partition coefficient (log Kow) of 3.00. env.go.jp Its vapor pressure is 0.0794 mmHg. env.go.jp Based on these properties, if released into the environment, it is predicted to distribute primarily into the atmosphere and water bodies. env.go.jp Hydrolysis is not considered an important degradation pathway for this substance in aquatic environments. env.go.jp

Regarding its biological breakdown, aerobic degradation is expected, and the substance is considered not to be persistent in the environment. env.go.jp In terms of its potential impact on aquatic ecosystems, a predicted no effect concentration (PNEC) of 10 µg/L has been established based on chronic toxicity data for the crustacean Daphnia magna. env.go.jp

Table 3: Environmental Profile of 3-Ethylpentan-3-ol
PropertyValue/DescriptionReference
IUPAC Name 3-Ethylpentan-3-ol
CAS Number 597-49-9
Molecular Formula C7H16O
Water Solubility 540 mg/L (at 25°C) env.go.jp
Log Kow 3.00 env.go.jp
Vapor Pressure 0.0794 mmHg (at 25°C) env.go.jp
Persistence Considered not to be persistent (based on aerobic degradation). env.go.jp
Primary Degradation Aerobic degradation; hydrolytic degradation is not significant. env.go.jp
Ecotoxicity (PNEC) 10 µg/L (based on chronic toxicity to Daphnia magna) env.go.jp

Biodegradability Characteristics

The initial and most significant step in the environmental degradation of "benzoic acid;3-ethylpentan-3-ol" is expected to be the cleavage of the ester bond through hydrolysis. This reaction, which can be catalyzed by acids or bases, yields benzoic acid and 3-ethylpentan-3-ol. libretexts.org The rate of this hydrolysis is influenced by factors such as pH and the presence of microbial esterases. For benzoate esters, the structure of the alcohol component can affect the rate of hydrolysis. nih.gov

Once hydrolysis occurs, the biodegradability of the parent compound is determined by the fate of its hydrolysis products.

Benzoic Acid: Benzoic acid is a well-studied compound known to be biodegradable under both aerobic and anaerobic conditions. nih.govcsic.es Numerous bacterial and fungal species can utilize benzoic acid as a sole carbon and energy source. nih.govnih.gov Under aerobic conditions, degradation typically proceeds through the hydroxylation of the aromatic ring to form catechol, which is then subject to ring cleavage. csic.es Another aerobic pathway involves the activation of benzoate to benzoyl-CoA, which then undergoes dearomatization and ring cleavage. nih.govcsic.es In anaerobic environments, the degradation pathway also commences with the formation of benzoyl-CoA, followed by ring reduction and subsequent cleavage. nih.govcsic.es

3-Ethylpentan-3-ol: The biodegradability of tertiary alcohols such as 3-ethylpentan-3-ol is less commonly documented than that of primary or secondary alcohols. However, studies have shown that some microorganisms are capable of degrading xenobiotic tertiary alcohols. For instance, bacterial strains have been isolated that can utilize tert-butyl alcohol (TBA) and tert-amyl alcohol (TAA) as growth substrates. nih.goveuropa.eu The degradation of these compounds demonstrates that microbial pathways for the breakdown of branched, tertiary structures exist in the environment. Cobalt ions have been noted to stimulate the mineralization of TBA by certain bacterial strains. nih.gov Research into the biodegradation of xenobiotic tertiary alcohols is ongoing, with a focus on identifying the enzymatic pathways involved. europa.eu

The following table summarizes the biodegradability of compounds structurally related to the hydrolysis products of "this compound".

Compound NameBiodegradabilityConditionsReference
Benzoic AcidReadily biodegradableAerobic and Anaerobic nih.govcsic.es
tert-Butyl AlcoholBiodegradableAerobic nih.gov
tert-Amyl AlcoholBiodegradableAerobic europa.eu
Ethyl BenzoateSubject to hydrolysisAlkaline sserc.org.uk

Transformation Products and Pathways

The primary transformation of "this compound" in the environment is expected to be its hydrolysis into benzoic acid and 3-ethylpentan-3-ol. The subsequent degradation of these two products defines the transformation pathway.

Benzoic Acid Degradation Pathway: The microbial degradation of benzoic acid is well-characterized and proceeds through several key intermediates.

Aerobic Pathways:

Activation to Benzoyl-CoA: Benzoate is first converted to benzoyl-CoA. csic.esnih.gov

Ring Cleavage: The benzoyl-CoA can then be metabolized through different routes, including a catechol ortho-cleavage pathway or a CoA-dependent epoxide pathway, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. csic.esnih.gov

Anaerobic Pathway:

Activation to Benzoyl-CoA: Similar to the aerobic pathway, the initial step is the formation of benzoyl-CoA. nih.gov

Ring Reduction: The aromatic ring of benzoyl-CoA is reduced. nih.gov

Ring Cleavage: The reduced ring is then cleaved hydrolytically, eventually leading to compounds that can be metabolized to produce methane (B114726) or be completely mineralized. nih.gov

3-Ethylpentan-3-ol Degradation Pathway: The specific degradation pathway for 3-ethylpentan-3-ol has not been detailed in the available literature. However, by analogy with other tertiary alcohols like tert-amyl alcohol (TAA), a potential pathway can be inferred. The degradation of TAA is known to proceed through metabolites such as MBO (2-methyl-3-buten-2-ol), prenol, and prenal, which is then converted to 3-methyl-crotonyl-CoA. europa.eu This suggests that the degradation of 3-ethylpentan-3-ol may involve initial oxidation steps to form more reactive intermediates that can then be channeled into common metabolic pathways.

The expected and known transformation products are listed in the table below.

Parent CompoundInitial Transformation Product(s)Subsequent Degradation IntermediatesReference
This compoundBenzoic acid, 3-ethylpentan-3-ol- libretexts.org
Benzoic AcidBenzoyl-CoA, Catechol3-Hydroxybenzoyl-CoA, Gentisate nih.gov
tert-Amyl Alcohol (analogue)2-Methyl-3-buten-2-ol, Prenol, Prenal3-Methyl-crotonyl-CoA europa.eu

Interactions and Combined System Studies Involving Benzoic Acid and 3 Ethylpentan 3 Ol

Esterification Reactions: Exploring the Synthesis of 3-Ethylpentyl Benzoate (B1203000)

The synthesis of 3-ethylpentyl benzoate, the ester derived from benzoic acid and 3-ethylpentan-3-ol, presents significant challenges characteristic of reactions involving tertiary alcohols. The bulky nature of the 3-ethylpentan-3-ol substrate necessitates a departure from standard esterification protocols and a turn towards more specialized methodologies.

Fischer-Speier esterification, a cornerstone of organic synthesis, involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. scienceinfo.comwikipedia.org This equilibrium-driven process typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often an excess of the alcohol reactant or removal of water to drive the reaction toward the ester product. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org

However, the application of Fischer esterification to tertiary alcohols like 3-ethylpentan-3-ol is severely limited. scienceinfo.combrainly.com The primary obstacles are:

Steric Hindrance: The tertiary structure of 3-ethylpentan-3-ol, with three alkyl groups attached to the carbinol carbon, creates significant steric bulk. brainly.comquora.com This physical crowding impedes the nucleophilic attack of the alcohol's oxygen on the protonated carboxylic acid, a key step in the reaction mechanism. quora.comyoutube.com The general reactivity of alcohols in Fischer esterification follows the order: primary > secondary > tertiary. brainly.com

Competing Elimination Reactions: Under the strong acidic conditions required for Fischer esterification, tertiary alcohols are highly prone to dehydration. scienceinfo.comchemistrysteps.combrainly.com The protonated alcohol can readily lose a water molecule to form a stable tertiary carbocation. Instead of being attacked by the carboxylic acid to form an ester, this carbocation intermediate preferentially undergoes a rapid E1 elimination to form an alkene—in this case, 3-ethylpent-2-ene. brainly.comstackexchange.com This side reaction often results in the alkene being the major product, not the desired ester. brainly.com

Given the inefficiency of the Fischer method, alternative strategies are required to synthesize esters from sterically hindered tertiary alcohols like 3-ethylpentan-3-ol. These methods typically avoid the generation of a free carbocation from the alcohol, thereby circumventing the competing elimination reaction.

One effective approach involves activating the carboxylic acid rather than the alcohol. This can be achieved by converting the benzoic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640). quora.com The highly electrophilic acyl chloride can then react with the tertiary alcohol, often in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct. quora.com

Other established methods for esterifying sterically demanding substrates include:

Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) along with a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride from the carboxylic acid, which is then reacted with the alcohol. organic-chemistry.org

Benzotriazole (B28993) Esters: Activating carboxylic acids with 1-hydroxybenzotriazole (B26582) (HOBt) and a carbodiimide (B86325) like EDC can form benzotriazole esters. These intermediates are effective in esterifying tertiary alcohols. researchgate.net

A comparison of these general approaches is summarized in the table below.

Method Activating Agent(s) Key Features Applicability to Tertiary Alcohols
Fischer Esterification Strong Acid (e.g., H₂SO₄)Equilibrium-based; requires water removal or excess alcohol. chemistrysteps.commasterorganicchemistry.comInefficient; leads primarily to alkene byproducts via elimination. scienceinfo.combrainly.com
Acyl Chloride Method Thionyl Chloride (SOCl₂) or Oxalyl ChlorideCreates a highly reactive acid chloride. quora.comEffective, as it avoids protonation of the alcohol and subsequent elimination. quora.com
Steglich Esterification DCC, DMAPMild conditions; proceeds via an activated acyl intermediate. nih.govGenerally suitable for sterically hindered substrates. nih.gov
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPForms a highly reactive mixed anhydride. organic-chemistry.orgEffective for hindered alcohols and acids. organic-chemistry.org

The mechanism of esterification for a tertiary alcohol like 3-ethylpentan-3-ol under acidic conditions diverges significantly from the standard Fischer pathway. Instead of the alcohol acting as the nucleophile, the reaction can proceed through an Sɴ1-like mechanism. stackexchange.com

The key steps are:

Protonation of the Alcohol: The tertiary alcohol is protonated by the strong acid catalyst.

Formation of a Tertiary Carbocation: The protonated alcohol loses a water molecule to form a relatively stable tertiary carbocation. stackexchange.comjackwestin.com The stability of this intermediate is a critical factor. libretexts.orgquizlet.com

Nucleophilic Attack by Carboxylic Acid: The carbocation is then attacked by the oxygen atom of the benzoic acid, which acts as the nucleophile. stackexchange.com

Deprotonation: A final deprotonation step yields the ester, 3-ethylpentyl benzoate.

However, as previously noted, this pathway is in direct competition with the E1 elimination of the carbocation, which is often kinetically favored. brainly.com

In alternative methods that use activated carboxylic acid derivatives (like benzoyl chloride), the mechanism avoids this carbocation formation. The tertiary alcohol's oxygen atom directly attacks the highly electrophilic carbonyl carbon of the activated acid derivative. quora.com This pathway is more akin to a nucleophilic acyl substitution and is not susceptible to the rearrangement or elimination reactions that plague acid-catalyzed methods. nih.gov

Supramolecular Assembly and Host-Guest Chemistry

The interaction between benzoic acid and 3-ethylpentan-3-ol extends beyond covalent bond formation into the realm of supramolecular chemistry, where non-covalent forces dictate the assembly of molecular complexes. wikipedia.org

Cocrystallization is a process where two or more different molecular components are assembled in a stoichiometric ratio within a single crystal lattice. researchgate.net Benzoic acid, with its carboxylic acid group, is an excellent candidate for forming cocrystals as it can act as a robust hydrogen bond donor and acceptor. nih.govmdpi.com It readily forms complexes with other molecules, including other carboxylic acids and alcohols. acs.orgnih.govacs.org

The formation of a cocrystal between benzoic acid and 3-ethylpentan-3-ol would be primarily driven by hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl group of the alcohol. libretexts.org The kinetics of cocrystal formation—the rate of nucleation and growth—are influenced by several factors: researchgate.netumich.eduglobalresearchonline.net

Factor Influence on Cocrystallization Kinetics
Supersaturation A higher degree of supersaturation of the cocrystal components in a solvent generally leads to faster nucleation and growth. researchgate.net
Solvent The choice of solvent is critical as it affects the solubility of the individual components and the resulting cocrystal. researchgate.net
Temperature Temperature impacts component solubility and can affect the rate of crystal formation and potentially the final polymorphic form. mdpi.comnih.gov
Moisture/Additives The presence of small amounts of moisture or other additives can sometimes mediate the interaction between solid reactants, accelerating cocrystal formation. nih.govumich.edu
Stoichiometry The molar ratio of the components in the solution can determine which cocrystal stoichiometry (e.g., 1:1, 2:1) is formed. acs.orgugm.ac.id

The efficiency of cocrystal formation depends on favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces, which must overcome the stability of the individual crystalline forms of benzoic acid and 3-ethylpentan-3-ol. mdpi.com

In host-guest chemistry, a larger "host" molecule can encapsulate a smaller "guest" molecule within a cavity or pore. wikipedia.orgnih.gov Alcohols can act as guest molecules, being encapsulated by various hosts. rsc.org This encapsulation can alter the physical properties of the guest, such as volatility and stability. frontiersin.org

While specific studies encapsulating 3-ethylpentan-3-ol are not prevalent, the principles can be understood from studies with similar molecules. Common host molecules include cyclodextrins and cucurbiturils. fiveable.menih.govthno.org

Cyclodextrins (CDs): These are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. frontiersin.orgnih.gov The hydrophobic cavity is capable of encapsulating non-polar or moderately polar guest molecules, like the alkyl portion of 3-ethylpentan-3-ol, in aqueous solutions. fiveable.me The binding is driven by the displacement of high-energy water molecules from the cavity and by van der Waals interactions. frontiersin.org

Other Host Systems: Various synthetic hosts with specifically designed cavities can exhibit selectivity for binding different alcohols based on size, shape, and chemical complementarity. rsc.orgfiveable.me For instance, hosts with hydrogen-bonding sites can interact with the hydroxyl group of the alcohol guest, contributing to the stability of the host-guest complex. nih.gov

Encapsulation within a host molecule could potentially shield the hydroxyl group of 3-ethylpentan-3-ol, which might influence its reactivity in subsequent chemical transformations.

Q & A

Q. What are the recommended methods for determining the purity of benzoic acid in laboratory settings?

  • Methodological Answer : Purity analysis can be performed using:
  • Square Wave Voltammetry (SWV) : Calibrate with standard solutions (e.g., 0.1–10 µM) using boron-doped diamond (BDD) electrodes. Detection limits as low as 0.05 µM have been reported .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase columns (C18) with mobile phases like methanol/water (70:30 v/v). Quantify via external calibration curves, ensuring <5% RSD for reproducibility .
  • Thermogravimetric Analysis (TGA) : Monitor mass loss during heating (e.g., 25–300°C) to detect impurities. Pure benzoic acid exhibits a sharp sublimation curve at ~122°C .

Q. How does the solubility of benzoic acid vary with solvent choice, and what experimental approaches can measure it?

  • Methodological Answer : Solubility is solvent-dependent due to polarity and hydrogen-bonding interactions. Key methods include:
  • Conductometric Titration : Measure ionic conductivity in binary solvent systems (e.g., water + methanol). Prepare saturated solutions at 25°C, filter, and titrate against NaOH to determine solubility (e.g., 3.4 g/L in water vs. 55 g/L in methanol) .
  • Gravimetric Analysis : Evaporate solvent from saturated solutions and weigh residual benzoic acid. Validate with UV-Vis spectroscopy at λmax = 227 nm .

Q. What safety precautions are essential when handling benzoic acid in laboratory environments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and N95 masks to avoid skin/eye contact and inhalation of dust .
  • Ventilation : Use fume hoods for procedures generating aerosols (e.g., grinding).
  • Storage : Store in airtight containers away from oxidizers (e.g., HNO₃) and bases (e.g., NaOH) to prevent exothermic reactions .

Advanced Research Questions

Q. How can reactive extraction techniques optimize the separation of benzoic acid from complex mixtures?

  • Methodological Answer : Reactive extraction leverages amphiphilic extractants (e.g., tri-n-butylphosphate, TOA) in diluent mixtures:
  • Optimize Parameters : Test TOA concentrations (0.1–0.3 mol/dm³) in decanol-cyclohexane (36:64 w/w). Distribution coefficients (K_D) up to 38.1 are achievable for benzoic acid .
  • Mass Action Law Modeling : Fit extraction data to estimate partition coefficients (P) and equilibrium constants (K_E). For TOA, K_E ≈ 1.2 × 10³ at 25°C .
  • Table 1 : Extraction Efficiency in Different Systems
ExtractantDiluent MixtureK_D (Benzoic Acid)
TOADecanol + Cyclohexane38.1
TBP4-Methylpentan-2-one + Kerosene12.4

Q. What methodologies resolve contradictions in thermodynamic data (e.g., enthalpy of sublimation) for benzoic acid?

  • Methodological Answer : Discrepancies arise from measurement techniques and temperature ranges:
  • Comparative Analysis : Use sublimation calorimetry (ΔsubH = 90.9 ± 2.0 kJ/mol via TG-TS) vs. effusion methods (ΔsubH = 86.6 ± 1.7 kJ/mol via ME). Statistical tools (e.g., ANOVA) can assess significance .
  • Standardization : Reference NIST-calibrated instruments and replicate measurements across labs.
  • Table 2 : Reported Enthalpy of Sublimation (ΔsubH)
MethodΔsubH (kJ/mol)Temperature Range (K)Reference
TG-TS90.9 ± 2.0340–410
ME86.6 ± 1.7290–315

Q. What advanced spectroscopic methods identify degradation products of benzoic acid under varying storage conditions?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI(+) mode with m/z 123.0441 (parent ion) to detect derivatives (e.g., benzaldehyde, m/z 107.0491).
  • NMR Spectroscopy : ¹H NMR (DMSO-d6) signals at δ 7.8–8.1 ppm (aromatic protons) diminish upon degradation, with new peaks at δ 9.8 ppm (aldehyde protons) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor via HPLC-PDA (C18 column, 1 mL/min flow rate) .

Notes

  • Limited data on 3-ethylpentan-3-ol were found in the provided evidence; future studies should explore its synthesis and interactions with benzoic acid.
  • Avoid non-peer-reviewed sources (e.g., ) per reliability guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.